molecular formula C₂₇H₂₈O₁₂ B1146040 2-Benzyloxy-4-benzaldehyde beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate CAS No. 62346-08-1

2-Benzyloxy-4-benzaldehyde beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate

Cat. No. B1146040
CAS RN: 62346-08-1
M. Wt: 544.5
InChI Key:
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Description

2-Benzyloxy-4-benzaldehyde beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate is a chemical compound with the molecular formula C27H28O12 and a molecular weight of 544.5 . It is used in neurology research, particularly in the study of neurotransmission, nociception, and various neurological disorders such as Alzheimer’s, Depression, Huntington’s, Parkinson’s, Schizophrenia, Addiction, Stress and Anxiety, Pain and Inflammation .


Molecular Structure Analysis

The SMILES representation of the molecule is COC(=O)[C@H]1OC@@Hcc2OCc3ccccc3)C@HC)C@@HC)[C@@H]1OC(=O)C . This representation can be used to generate a 3D structure for further analysis.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 544.5 . It should be stored at a temperature of +4°C . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current literature.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Synthetic Methodologies : Advanced synthetic techniques have been developed for the preparation of complex glucopyranosiduronic acid derivatives and related molecules. For example, the synthesis of hyaluronan trisaccharides involved combining phenyl sulfoxide and trichloroacetimidate glycosylation methodologies, showcasing the intricate strategies employed to construct molecules with similar structural features (Yeung et al., 2000). This demonstrates the chemical versatility and potential for synthesizing similarly complex structures.
  • Regioselective Synthesis : Research on the regioselective synthesis of α-D-glucopyranosiduronic acid derivatives highlights the precision in chemical modifications at specific sites of the molecule, which is crucial for generating compounds with desired biological properties (Xin Lou & S. Cassidy, 2010). This approach could be applied to the synthesis of 2-Benzyloxy-4-benzaldehyde beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate for specific research applications.

Biological Activities and Applications

  • Antibacterial Activities : Some glucopyranosiduronic acid derivatives have been evaluated for their antibacterial properties against pathogens like Staphylococcus aureus and Salmonella agona, showing effectiveness in inhibiting bacterial growth (Xin Lou & S. Cassidy, 2010). This suggests that compounds like 2-Benzyloxy-4-benzaldehyde beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate could have potential applications in developing antibacterial agents.
  • Enzyme Inhibition : The investigation of hydrazone derivatives bearing 1,3,4-oxadiazole for their enzyme inhibition properties provides a glimpse into the therapeutic potential of structurally complex molecules (S. Rasool et al., 2015). Such research could be relevant to the design and application of 2-Benzyloxy-4-benzaldehyde beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate in studying or modulating biological pathways.

Future Directions

Given its use in neurology research, this compound could be further explored in the context of various neurological disorders. Its potential effects on neurotransmission, nociception, and conditions like Alzheimer’s, Depression, Huntington’s, Parkinson’s, Schizophrenia, Addiction, Stress and Anxiety, Pain and Inflammation make it a promising area for future research .

properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-formyl-2-phenylmethoxyphenoxy)oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O12/c1-15(29)35-22-23(36-16(2)30)25(37-17(3)31)27(39-24(22)26(32)33-4)38-20-11-10-19(13-28)12-21(20)34-14-18-8-6-5-7-9-18/h5-13,22-25,27H,14H2,1-4H3/t22-,23-,24-,25+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYDMQMGUXDJAM-HDHXAKMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)C=O)OCC3=CC=CC=C3)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)C=O)OCC3=CC=CC=C3)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401123023
Record name β-D-Glucopyranosiduronic acid, 4-formyl-2-(phenylmethoxy)phenyl, methyl ester, triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxy-4-benzaldehyde beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate

CAS RN

62346-08-1
Record name β-D-Glucopyranosiduronic acid, 4-formyl-2-(phenylmethoxy)phenyl, methyl ester, triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62346-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranosiduronic acid, 4-formyl-2-(phenylmethoxy)phenyl, methyl ester, triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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